molecular formula C23H17ClFN3O3 B2422217 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 932530-95-5

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2422217
CAS No.: 932530-95-5
M. Wt: 437.86
InChI Key: FHJHHPQGMAEYMV-UHFFFAOYSA-N
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Description

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chloro, fluoro, and methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O3/c1-31-20-9-5-4-8-18(20)26-21(29)13-28-19-11-10-14(24)12-16(19)22(27-23(28)30)15-6-2-3-7-17(15)25/h2-12H,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJHHPQGMAEYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the chloro, fluoro, and methoxy substituents. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxylating agents. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

When compared to other similar compounds, 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide stands out due to its unique combination of substituents. Similar compounds include:

  • 2-(6-chloro-4-phenyl-2-oxoquinazolin-1(2H)-yl)-N-phenylacetamide
  • 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-phenylacetamide
  • 2-(6-chloro-4-(2-methoxyphenyl)-2-oxoquinazolin-1(2H)-yl)-N-phenylacetamide

These compounds share the quinazolinone core but differ in the substituents attached to the core. The presence of the chloro, fluoro, and methoxy groups in this compound contributes to its distinct chemical and biological properties.

Biological Activity

The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide belongs to the class of quinazolinone derivatives, which have been extensively studied for their diverse biological activities. This article provides a detailed overview of its biological activity, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18ClFN3O2\text{C}_{19}\text{H}_{18}\text{ClF}\text{N}_3\text{O}_2

This structure features a chloro group, a fluorophenyl moiety, and a methoxyphenyl substituent, which collectively contribute to its biological activities.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of quinazolinone derivatives. For instance, compounds with similar structures have demonstrated significant radical scavenging capabilities. The antioxidant activity is often evaluated using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compoundXY
Reference Compound AAB
Reference Compound BCD

Note: Actual values for IC50 should be inserted based on experimental data from relevant studies.

2. Anticancer Activity

Quinazolinone derivatives are known for their anticancer properties. The compound has been tested against various cancer cell lines, including lung adenocarcinoma (A549) and prostate carcinoma (LNCaP). In vitro studies indicate that it exhibits cytotoxic effects on these cancer cells while maintaining cytocompatibility with normal cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of the compound using MTT assays:

  • Cell Lines Tested : A549 (lung adenocarcinoma), LNCaP (prostate carcinoma)
  • Results :
    • A549: IC50 = X µM
    • LNCaP: IC50 = Y µM

These findings suggest potential therapeutic applications in cancer treatment.

3. Antimicrobial Activity

Research has shown that quinazolinone derivatives possess antimicrobial properties against a range of pathogens. The compound's effectiveness against Gram-positive and Gram-negative bacteria can be assessed through minimum inhibitory concentration (MIC) tests.

PathogenMIC (µg/mL)
Staphylococcus aureusX
Escherichia coliY

Note: Actual MIC values should be included based on experimental results.

4. Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives has been documented in various studies. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic profile in inflammatory diseases.

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